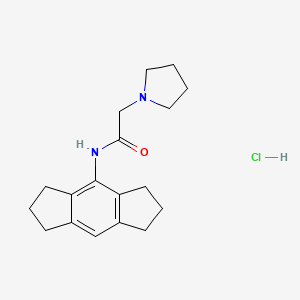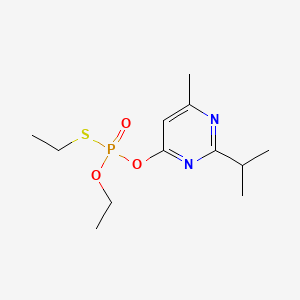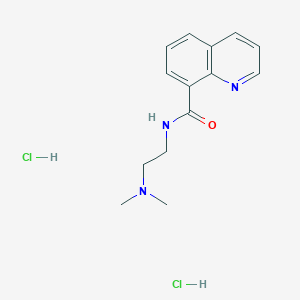
2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride is a chemical compound with the molecular formula C17H23N3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring, a dimethylaminoethyl group, and an alpha-methylbenzyl group, making it a versatile molecule for research and industrial purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride typically involves the reaction of pyridine derivatives with dimethylaminoethyl and alpha-methylbenzyl groups. One common method is the reductive amination of pyridine with alpha-methylbenzylamine and dimethylaminoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, thiols, and amines.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The dimethylaminoethyl group enhances its solubility and facilitates its interaction with biological membranes, while the pyridine ring provides a site for binding to target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry and drug delivery systems.
N,N-Dimethylaminoethyl chloride: Used as a reagent in organic synthesis.
Alpha-methylbenzylamine: A precursor in the synthesis of various amines and pharmaceuticals
Uniqueness
2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride is unique due to its combination of functional groups, which provide a balance of hydrophilicity and hydrophobicity. This makes it a versatile compound for various applications, particularly in drug design and development .
Propriétés
Numéro CAS |
93725-14-5 |
|---|---|
Formule moléculaire |
C17H24ClN3 |
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
N,N-dimethyl-N'-(1-phenylethyl)-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C17H23N3.ClH/c1-15(16-9-5-4-6-10-16)20(14-13-19(2)3)17-11-7-8-12-18-17;/h4-12,15H,13-14H2,1-3H3;1H |
Clé InChI |
LVXMAPXSDQGSNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N(CCN(C)C)C2=CC=CC=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















